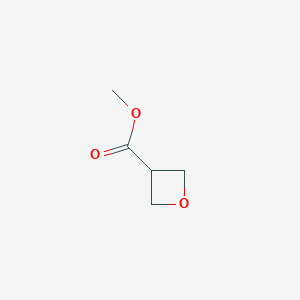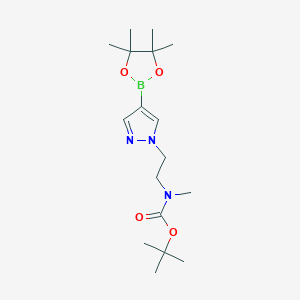
cis-3-(Boc-amino)-4-(trifluormethyl)piperidine
Vue d'ensemble
Description
“Cis-3-(Boc-amino)-4-(trifluormethyl)piperidine” is a chemical compound with the CAS Number: 2734870-01-8. Its molecular formula is C11H19F3N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Enantiopure Piperidine Derivatives Synthesis : A study describes the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, starting from Boc-Asp-O(t)Bu and other beta-amino acids. This process is significant for synthesizing cis-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, demonstrating the versatility of similar compounds in complex synthesis procedures (Marin et al., 2004).
Electrochemical Synthesis Methods : Another study highlights the electrochemical synthesis of trans-quinolizidine and cis-2,4,6-trisubstituted piperidine alkaloids, using similar compounds as intermediates. This method underlines the potential of electrochemical processes in synthesizing complex organic molecules (Vu et al., 2014).
Catalytic Applications : Research into the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine shows its utility in selective chemical transformations. This demonstrates the role of similar compounds in catalytic processes, particularly in regiospecific and stereospecific reactions (Van Steijvoort et al., 2016).
Synthetic Building Blocks : A study outlines the synthesis of syn- and anti-1,2-amino alcohols from cis-3-aminooxetanes, indicating the role of such compounds as precursors for diverse synthetic routes (Bach & Schröder, 1997).
Alkaloid Synthesis : Research demonstrates the use of Boc-protected 1-aminobut-3-enes in the stereoselective synthesis of cyclic imines, which can be converted into various piperidines. This signifies the importance of similar compounds in alkaloid synthesis (Coia et al., 2011).
Medicinal Chemistry and Drug Development
Development of Novel Dendrimers : A 2019 study focuses on the synthesis of novel dendrimers using 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), highlighting its role in creating complex molecular architectures for potential therapeutic applications (Sacalis et al., 2019).
fXa Inhibitor Synthesis : Research on the enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors involves using similar compounds as key intermediates. This is crucial for developing specific therapeutic agents (Mochizuki et al., 2008).
Asymmetric Syntheses of Alkaloids : Studies have shown the application of similar compounds in the asymmetric synthesis of alkaloids, underlining their role in producing chirally pure pharmaceutical compounds (Lukyanenko et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEJWMDJHSNPAU-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125818 | |
| Record name | Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(Boc-amino)-4-(trifluormethyl)piperidine | |
CAS RN |
1363378-20-4 | |
| Record name | Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4R)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)







![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)

![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)